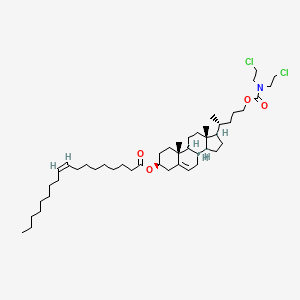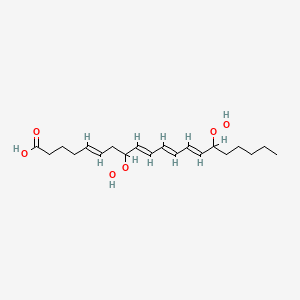
4-Heptadecylumbelliferone
Overview
Description
Synthesis Analysis
Although specific synthesis details of 4-Heptadecylumbelliferone are not directly available, related compounds like umbelliferone derivatives have been synthesized and characterized, indicating a broader interest in umbelliferone and its derivatives for their unique properties and applications in scientific research (Karteek et al., 2016).
Molecular Structure Analysis
The molecular structure of this compound and its interactions within lipid films suggest a complex interaction with the lipid components, affecting the local proton equilibrium and pH modulation. This interaction is pivotal for its function as a lipoid pH indicator, with the molecular structure playing a key role in its efficacy and specificity in detecting changes in the proton equilibrium within lipid assemblies.
Chemical Reactions and Properties
The chemical reactivity of this compound, particularly in the context of lipid assemblies, points towards its ability to integrate within lipid monolayers and influence the proton equilibrium. This characteristic underlines the chemical properties that make it a valuable tool for studying lipid-related phenomena and the local pH within these systems.
Physical Properties Analysis
The physical properties of this compound, especially its behavior in lipid films, suggest a specificity and sensitivity to the lipid environment. This is critical for its application as a pH indicator, where its physical interaction with the lipid components can provide insights into the local pH and proton dynamics.
Chemical Properties Analysis
The chemical properties of this compound are central to its function in lipid assemblies, where its integration and response to the lipid environment allow for the modulation and detection of proton equilibrium changes. These properties are essential for its application in studying lipid-related processes and environments.
For more information and detailed studies on this compound and its applications, refer to the research conducted by Fromherz (1973) in the context of lipid assemblies and pH indicators within lipid films (Fromherz, 1973).
Scientific Research Applications
Hematopoiesis and Antioxidative Metabolism
- Hematopoiesis Toxicity and Antioxidant Response : A study by Fang et al. (2016) on 4-methylumbelliferone (a derivative of umbelliferone, structurally similar to 4-Heptadecylumbelliferone) examined its effects on hemocytes and hematopoietic organs in silkworms. It was found to increase reactive oxygen species and induce antioxidative metabolism in hemolymph, suggesting a complex interaction with the circulatory system (Fang et al., 2016).
Hypertriglyceridemia and Hyperglycemia
- Effects on Metabolic Disorders : A study by Sim et al. (2014) showed that umbelliferone and its derivative significantly decreased plasma triglyceride, free fatty acid, and glucose levels in high-fat diet-induced hypertriglyceridemia and hyperglycemia in mice. These findings suggest a potential application in managing metabolic disorders (Sim et al., 2014).
Hepatic Encephalopathy and Hematological Alterations
- Protection Against Hyperammonemia : Germoush et al. (2018) found that umbelliferone significantly reduced blood ammonia and liver function markers, indicating its protective effect against hyperammonemia and related hematological alterations (Germoush et al., 2018).
Glucose and Lipid Metabolism in Diabetes
- Antidiabetic Properties : A study by Naowaboot et al. (2015) reported that umbelliferone improved glucose and lipid metabolism in type 2 diabetic rats by stimulating insulin secretion and related mechanisms (Naowaboot et al., 2015).
Cancer Treatment and Drug Delivery
- Anticancer Potential and Drug Delivery System : Research by Kumar et al. (2017) on umbelliferone β-D-galactopyranoside highlighted its inhibitory action on hepatocellular carcinoma, indicating its potential in cancer treatment and as part of a drug delivery system (Kumar et al., 2017).
Glycosidases Detection in Microbiology
- Enzyme Substrate for Microbial Detection : A study by Perry et al. (2006) evaluated novel umbelliferone-based substrates for detecting glycosidases in Escherichia coli and enterococci, demonstrating its application in microbiological analysis (Perry et al., 2006).
properties
IUPAC Name |
4-heptadecyl-7-hydroxychromen-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H40O3/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-22-20-26(28)29-25-21-23(27)18-19-24(22)25/h18-21,27H,2-17H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WYDKAGRKLLDCSY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCCCCCC1=CC(=O)OC2=C1C=CC(=C2)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H40O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90180683 | |
| Record name | 4-Heptadecylumbelliferone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90180683 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
400.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
26038-83-5 | |
| Record name | 4-Heptadecylumbelliferone | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0026038835 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 4-Heptadecylumbelliferone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90180683 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-heptadecyl-7-hydroxy-2H-chromen-2-one | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






![(Z)-6-[(1R,2R,5R)-2-[(4-phenylphenyl)methoxy]-5-piperidin-1-ylcyclopentyl]hex-4-enoic acid](/img/structure/B1233411.png)
![methyl 5-[(4R,5R)-5-hydroxy-4-[(E,3S)-3-hydroxyoct-1-enyl]-1-phenyl-5,6-dihydro-4H-cyclopenta[b]pyrrol-2-yl]pentanoate](/img/structure/B1233412.png)








